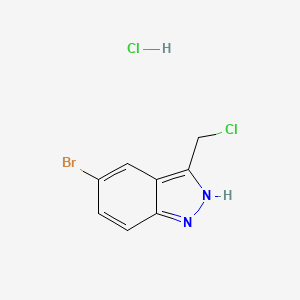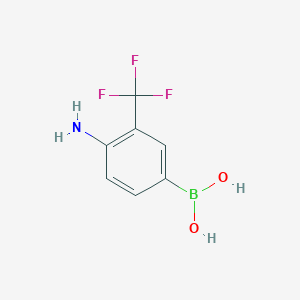
4-Amino-3-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-amino-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-3-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .
Industrial Production Methods
Industrial production of [4-amino-3-(trifluoromethyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[4-amino-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
[4-amino-3-(trifluoromethyl)phenyl]boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [4-amino-3-(trifluoromethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various transformations.
Comparación Con Compuestos Similares
Similar Compounds
[4-(trifluoromethyl)phenyl]boronic acid: Lacks the amino group but shares the trifluoromethyl and boronic acid functionalities.
[3-(trifluoromethyl)phenyl]boronic acid: Similar structure but with the trifluoromethyl group in a different position.
[4-methoxyphenyl]boronic acid: Contains a methoxy group instead of an amino group.
Uniqueness
The presence of both the amino and trifluoromethyl groups in [4-amino-3-(trifluoromethyl)phenyl]boronic acid imparts unique electronic and steric properties, enhancing its reactivity and making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H7BF3NO2 |
|---|---|
Peso molecular |
204.94 g/mol |
Nombre IUPAC |
[4-amino-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)12/h1-3,13-14H,12H2 |
Clave InChI |
TUWQKNUKCZSXSJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)N)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


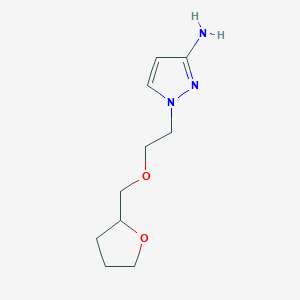
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)
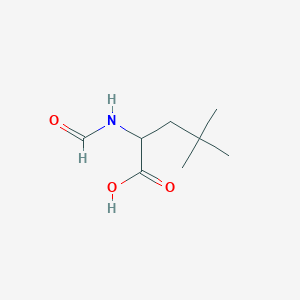
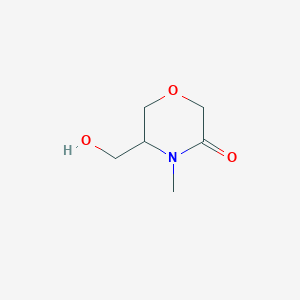
![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)

![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
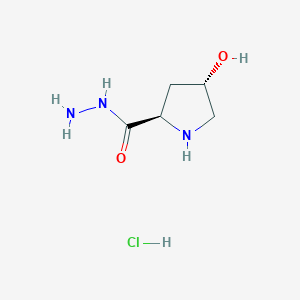
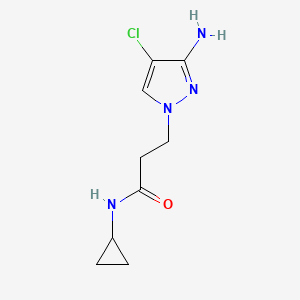
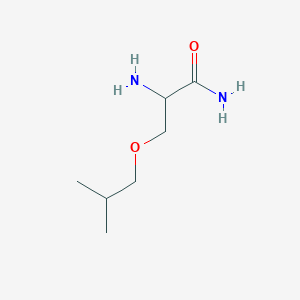
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)

